molecular formula C13H13N3O B160713 1-(4-Aminophenyl)-3-phenylurea CAS No. 10141-46-5

1-(4-Aminophenyl)-3-phenylurea

Cat. No. B160713
CAS RN: 10141-46-5
M. Wt: 227.26 g/mol
InChI Key: OISZIRHDSSOUKW-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-phenylurea is a chemical compound that is part of the urea derivatives family. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related compounds and their synthesis, properties, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related urea derivatives involves the reaction of an amine with an isocyanate or isothiocyanate. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, polyureas can be synthesized by direct polycondensation, as demonstrated by the reaction of 4-aminophenyl ether with lithium carbonate in the presence of triphenylphosphine and hexachloroethane . These methods could potentially be adapted for the synthesis of 1-(4-Aminophenyl)-3-phenylurea by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety. In the case of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, the molecule exists as the thioamide tautomer and features an anti-disposition of the thioamide-N-H atoms with an intramolecular N-H⋯N hydrogen bond . The molecular conformation and the presence of hydrogen bonding are crucial for the stability and reactivity of these compounds.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of amino and urea groups allows for further chemical modifications and interactions. For example, the thioamide group in 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea can form hydrogen bonds, which influence the molecular packing in the solid state . These interactions could be relevant for 1-(4-Aminophenyl)-3-phenylurea when considering its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and substituents. The synthesis paper indicates that reaction conditions such as molar ratios, monomer concentrations, reaction temperatures, reaction times, and solvents have a significant effect on the yield and molecular weight of polyureas. These factors would also be important when considering the properties of 1-(4-Aminophenyl)-3-phenylurea. Additionally, the pharmacological tests on related compounds suggest that the substituents on the phenyl ring, such as alkoxy groups, can influence the biological activities of these compounds, which could be relevant for the physical and chemical properties of 1-(4-Aminophenyl)-3-phenylurea as well.

Scientific Research Applications

1. Transformation in Water Treatment

Phenylurea compounds, including derivatives like 1-(4-Aminophenyl)-3-phenylurea, have been studied for their transformation during drinking water treatment. Research on these compounds' reactions with aqueous chlorine at different pH levels highlights their potential transformation during water disinfection processes (Chusaksri, Sutthivaiyakit, Sedlak, & Sutthivaiyakit, 2012).

2. Derivatization Agent in Chromatography

A study explored the use of 1-(4-Aminophenyl)-3-phenylurea related compounds as derivatizing agents for amino acids in chromatography. This application is significant for the separation and analysis of amino acids in various biological samples (Péter, Péter, & Fülöp, 2000).

3. Crystal Structure Analysis

Research into the crystal structure of phenylurea herbicides, which are structurally related to 1-(4-Aminophenyl)-3-phenylurea, provides insights into their molecular arrangements and potential interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Kang, Kim, Kwon, & Kim, 2015).

4. Polyurea Synthesis

1-(4-Aminophenyl)-3-phenylurea and its analogs have been used in the synthesis of high molecular weight polyureas. These materials have applications in various fields, including coatings, adhesives, and sealants (Kosaka, Watanabe, Sanui, & Ogata, 1986).

5. Synthesis of Novel Organic Compounds

The reaction of phenyl isocyanates with 1-(4-Aminophenyl)-3-phenylurea derivatives has led to the synthesis of new organic compounds with potential applications in various chemical and pharmaceutical industries (Sedlák, Keder, Hanusek, & Růžička, 2005).

6. Preparation of Polyimides

Studies have utilized 1-(4-Aminophenyl)-3-phenylurea and similar compounds in the preparation of polyimides, materials known for their thermal stability and mechanical strength. These polyimides find applications in aerospace, electronics, and other high-performance material industries (Myung, Ahn, & Yoon, 2004).

7. Binding with Metal Ions

Research on 1-(4-Aminophenyl)-3-phenylurea derivatives includes studies on their potential to bind with metal ions. Such binding capabilities are crucial for applications in sensors and extraction of metal ions from environmental samples (Ngah, Heng, Hassan, Hasbullah, 2016).

Safety And Hazards

The safety data sheet for 4-Aminophenol, a similar compound, indicates that it may cause an allergic skin reaction, may cause genetic defects, may cause cancer, and is toxic if swallowed, in contact with skin or if inhaled .

Future Directions

Inorganic chemistry in the design and application of radiometal-containing imaging and therapy agents is described from a historical perspective to future directions . This could potentially be relevant to “1-(4-Aminophenyl)-3-phenylurea” if it has similar properties or uses.

properties

IUPAC Name

1-(4-aminophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISZIRHDSSOUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307359
Record name N-(4-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-phenylurea

CAS RN

10141-46-5
Record name 10141-46-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Uno, HS Ban, H Nakamura - Bioorganic & medicinal chemistry letters, 2009 - Elsevier
A series of 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives 2a–r were synthesized as HIF-1α inhibitors. Among the compounds synthesized, compound 2k was found to be a …
Number of citations: 31 www.sciencedirect.com
WM Eldehna, M Fares, HS Ibrahim, MH Aly… - European journal of …, 2015 - Elsevier
In our effort to develop potent and effective agents with anti-proliferative activity towards HepG2 hepatocellular carcinoma cells with potential inhibitory activity against VEGFR-2, a novel …
Number of citations: 57 www.sciencedirect.com
WJ Xue, YH Deng, ZH Yan, JP Liu, Y Liu… - Chemistry & …, 2019 - Wiley Online Library
Angiogenesis is crucial for tumor growth and inhibition of angiogenesis has been regarded as a promising approach for cancer therapy. Vascular endothelial growth factor receptor‐2 (…
Number of citations: 4 onlinelibrary.wiley.com
BC Baker, IM German, AM Chippindale, CEA McEwan… - Polymer, 2018 - Elsevier
Bi- and tri-armed polyethylene glycol units endcapped with nitroaryl urea units have been synthesised. These endcapped polymers are able to self-assemble via complementary …
Number of citations: 7 www.sciencedirect.com
WH Colquhoun - The self-assembly of bis aromatic ureas and …, 2017 - centaur.reading.ac.uk
Bi-and tri-armed polyethylene glycol units endcapped with bis aromatic nitro urea self-assembly units reported in Chapters 2 and 4 have been synthesised. These endcapped polymers …
Number of citations: 0 centaur.reading.ac.uk
WM Eldehna, SM Abou-Seri, AM El Kerdawy… - European Journal of …, 2016 - Elsevier
A series of anilinophthalazine derivatives 4a–j was initially synthesized and tested for its VEGFR-2 inhibitory activity where it showed promising activity (IC 50 = 0.636–5.76 μM). …
Number of citations: 78 www.sciencedirect.com
BC Baker, I German, GC Stevens, HM Colquhoun… - RSC …, 2018 - pubs.rsc.org
The design and synthesis of low molecular weight additives based on self-assembling nitroarylurea units, and their compatibility with poly(ethylene-co-acrylic acid) copolymers are …
Number of citations: 6 pubs.rsc.org
ZS El-Fakharany, YM Nissan, NK Sedky, RK Arafa… - Scientific Reports, 2023 - nature.com
In the current study, we designed and synthesized a series of new quinoline derivatives 10a-p as antiproliferative agents targeting cancer through inhibition of VEGFR-2. Preliminary …
Number of citations: 8 www.nature.com
F Rodríguez, I Rozas, M Kaiser, R Brun… - Journal of medicinal …, 2008 - ACS Publications
A series of 75 guanidine and 2-aminoimidazoline analogue molecules were assayed in vitro against Trypanosoma brucei rhodesiense STIB900 and Plasmodium falciparum K1. The …
Number of citations: 112 pubs.acs.org
MK Sobhy, S Mowafy, DS Lasheen, NA Farag… - Bioorganic …, 2019 - Elsevier
A series of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives was successfully designed, synthesized and evaluated as a new chemical scaffold with vascular endothelial growth …
Number of citations: 27 www.sciencedirect.com

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